N-(4-chlorobenzyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
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Description
N-(4-chlorobenzyl)-3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C20H20ClN5O2 and its molecular weight is 397.86. The purity is usually 95%.
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Mechanism of Action
The compound’s mode of action would depend on its specific targets. It might inhibit or activate these targets, leading to changes in cellular processes . The affected biochemical pathways would depend on the nature of these targets. For example, if the targets are enzymes, the compound might affect metabolic pathways .
As for pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties would influence its bioavailability. Factors such as its size, charge, lipophilicity, and the presence of functional groups could affect these properties .
The compound’s action might result in various molecular and cellular effects, depending on its targets and mode of action. These effects could range from changes in gene expression to alterations in cell signaling .
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-8-6-15(7-9-16)10-22-20(27)25-12-18(13-25)26-11-17(23-24-26)14-28-19-4-2-1-3-5-19/h1-9,11,18H,10,12-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWSGPLFKWVITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)Cl)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.